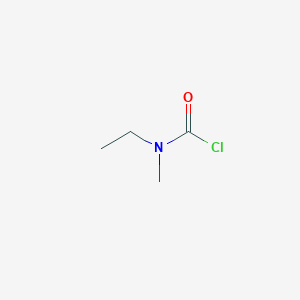

N-Ethyl-N-methylcarbamoyl chloride

Description

Propriétés

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Properties, Synthesis, and Applications

Abstract

N-Ethyl-N-methylcarbamoyl chloride (CAS No. 42252-34-6) is a highly reactive and versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development.[1] Its primary utility lies in its function as a potent acylating agent, enabling the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety into a wide array of molecular scaffolds.[1] This guide provides a comprehensive technical overview of its core chemical properties, established synthetic methodologies, mechanistic insights into its reactivity, and critical applications, with a particular focus on its pivotal role in the synthesis of pharmaceuticals like Rivastigmine.[2] Furthermore, detailed experimental protocols and safety considerations are presented to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][3] Its identity is defined by a unique set of identifiers and physical properties that are crucial for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 42252-34-6 | [3][4] |

| Molecular Formula | C4H8ClNO | [2][4] |

| Molecular Weight | 121.56 g/mol | [4][5] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [2][3][6] |

| Boiling Point | 165.1 °C @ 760 mmHg; 89 °C @ 40 mmHg | [2][3][7] |

| Density | ~1.101 g/cm³ | [2] |

| Flash Point | 53.7 °C | [2] |

| Refractive Index | 1.441 - 1.454 | [2][3][8] |

| SMILES | CCN(C)C(=O)Cl | [4] |

| InChIKey | XZVYDRLPXWFRIS-UHFFFAOYSA-N | [3][4][5] |

The compound is noted to be hygroscopic and moisture-sensitive, a critical consideration for its storage and handling to prevent hydrolysis.[3][6]

Synthesis and Manufacturing Insights

The industrial and laboratory-scale synthesis of this compound is strategically designed to avoid the direct use of highly hazardous phosgene gas.[9] A prevalent and safer method involves the in situ generation of the phosgene equivalent from triphosgene (bis(trichloromethyl) carbonate).[8][9]

The reaction involves the slow, controlled addition of N-ethylmethylamine to a suspension of triphosgene and an inorganic base, such as sodium bicarbonate, in a suitable halogenated organic solvent like dichloromethane.[3][8][9] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. This process is highly efficient, often achieving yields greater than 98%.[3][9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon, which is bonded to both a good leaving group (chloride) and an electron-donating nitrogen atom. This structure makes it a prime substrate for nucleophilic acyl substitution reactions.[1][10]

The mechanism of action involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the carbonyl carbon.[1][10] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final carbamate, urea, or thiocarbamate product, along with hydrochloric acid.[10]

Due to its reactivity, the compound is susceptible to hydrolysis in the presence of water, which would yield N-ethyl-N-methylcarbamic acid and hydrochloric acid.[1][6] Therefore, all reactions must be conducted under anhydrous conditions to prevent decomposition and ensure high product yields.[6]

Applications in Research and Drug Development

This compound is a key building block in medicinal chemistry and the broader chemical industry.[1] Its most prominent application is as a critical intermediate in the multi-step synthesis of Rivastigmine .[2][3][7] Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2] The synthesis requires high-purity intermediates like this compound to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Beyond Rivastigmine, its versatile reactivity allows it to be used in the synthesis of a wide range of other complex molecules and potential drug candidates, particularly in the formation of carbamate and urea linkages which are common motifs in biologically active compounds.[1][2]

Experimental Protocol: Synthesis of an Aryl Carbamate

This protocol provides a representative, self-validating methodology for the synthesis of a carbamate from a phenolic nucleophile, based on procedures used for Rivastigmine synthesis.[10][11]

Objective: To synthesize an O-aryl N-ethyl-N-methylcarbamate via acylation of a phenol.

Materials:

-

(S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) or another suitable base (e.g., potassium carbonate).

-

Anhydrous acetonitrile or Tetrahydrofuran (THF) as solvent.

-

Standard glassware for anhydrous reactions (e.g., oven-dried, N₂ atmosphere).

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the phenolic substrate (1.0 equiv.) in anhydrous acetonitrile.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred suspension. Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for an efficient reaction with the carbamoyl chloride.

-

Acylation: After stirring for 30 minutes at 0 °C to ensure complete phenoxide formation, add this compound (1.2-1.5 equiv.) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Self-Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with stringent safety precautions.[12][13]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[13] It may be corrosive to metals, is harmful if swallowed, and is suspected of causing cancer.[10][12][13]

-

Handling: All work must be conducted in a well-ventilated chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[13] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen blanket).[13] Recommended storage is in a cool, dry, and refrigerated environment (2°C - 8°C).[3]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and efficient method for installing the N-ethyl-N-methylcarbamoyl group. Its well-understood reactivity, centered on nucleophilic acyl substitution, has been leveraged significantly in the pharmaceutical industry, most notably in the production of Rivastigmine. A thorough understanding of its chemical properties, synthetic routes, and stringent handling requirements is paramount for its safe and successful application in the advancement of chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 4. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl(methyl)carbamoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

N-Ethyl-N-methylcarbamoyl chloride CAS 42252-34-6

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6)

Authored by: A Senior Application Scientist

Foreword: The Unseen Architect in Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, chemical intermediates. This compound (EMCC) is a paramount example of such a compound. While not a therapeutic agent itself, its role as a key building block, particularly in the synthesis of neurodegenerative disease treatments, makes it a substance of immense interest to the research and drug development community.

This guide eschews a conventional template to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the core chemistry of EMCC, from its synthesis and fundamental reactivity to its strategic application in constructing complex molecules. The objective is to equip researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile reagent, grounded in established protocols and safety imperatives.

Core Chemical Identity and Physicochemical Profile

This compound, identified by CAS number 42252-34-6, is a reactive organic compound belonging to the carbamoyl chloride class.[1] Its structure features a central carbonyl group bonded to a chlorine atom and a nitrogen atom substituted with both an ethyl and a methyl group.[1] This specific arrangement makes the carbonyl carbon highly electrophilic, defining the compound's characteristic reactivity.[2][3]

Primarily known as a crucial intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases, the purity and consistent quality of EMCC are critical for the efficacy and safety of the final drug product.[4]

Data Presentation: Physicochemical Properties

The effective application of EMCC in a laboratory or industrial setting necessitates a thorough understanding of its physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [5] |

| Molecular Formula | C₄H₈ClNO | [4][5] |

| Molecular Weight | 121.57 g/mol | [6][7] |

| Appearance | Colorless to pale yellow clear liquid | [1][8] |

| Boiling Point | 165.1°C at 760 mmHg; 89°C at 40 mmHg | [4][8] |

| Density | ~1.101 g/cm³ | [4] |

| Refractive Index | ~1.441 - 1.454 | [4][8] |

| Flash Point | 53.7°C | [4] |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | [8] |

| Stability | Moisture sensitive, Hygroscopic | [1][3][8] |

Synthesis Pathway: From Amine to Acylating Agent

The industrial synthesis of this compound is a well-established process. The primary challenge lies in safely and efficiently introducing the carbonyl chloride moiety without generating significant impurities.

Causality in Reagent Selection

Historically, highly toxic phosgene (COCl₂) gas was a common reagent for this type of transformation. However, due to extreme safety hazards, the field has largely transitioned to using a solid, safer phosgene equivalent: triphosgene (bis(trichloromethyl) carbonate).[9] Triphosgene is a stable crystalline solid that decomposes in situ to generate phosgene in a controlled manner, drastically reducing handling risks.[10] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Generalized Synthesis Scheme

The reaction proceeds by the nucleophilic attack of N-ethylmethylamine on the electrophilic carbonyl carbon of the in situ generated phosgene.

Caption: Generalized workflow for the synthesis of EMCC.

Experimental Protocol: Synthesis of EMCC using Triphosgene

This protocol is a representative example based on established methodologies.[8][10]

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: Suspend sodium bicarbonate (2.0 equivalents) and triphosgene (0.66 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.

-

Controlled Cooling: Cool the suspension to 0-5°C using an ice bath.

-

Amine Addition: Prepare a solution of N-ethylmethylamine (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Slow Reaction: Add the N-ethylmethylamine solution dropwise to the cooled, stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting amine is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the solid byproducts (e.g., sodium chloride).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a light yellow oil.[8] Further purification can be achieved by vacuum distillation if required.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The chemical utility of EMCC is dominated by its function as an acylating agent .[9] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms. This makes it a prime target for attack by a wide range of nucleophiles.[2]

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, typically through a two-stage addition-elimination pathway.

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol, R-OH) attacks the electrophilic carbonyl carbon. The pi-bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the carbonyl double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl⁻).

Caption: The two-stage mechanism of nucleophilic acyl substitution.

This reactivity allows EMCC to readily participate in several key transformations:

-

With Alcohols/Phenols: Forms stable carbamate linkages.[9]

-

With Amines: Forms urea derivatives.

-

With Water (Hydrolysis): Decomposes to form N-ethyl-N-methylcarbamic acid and hydrochloric acid, highlighting its moisture sensitivity.[1][9]

Keystone Application: The Synthesis of Rivastigmine

The most significant application of this compound is in the pharmaceutical industry as a direct precursor to Rivastigmine.[4] Rivastigmine functions by inhibiting the acetylcholinesterase enzyme, which is crucial for enhancing cholinergic transmission in patients with Alzheimer's.[9] The synthesis involves creating a carbamate ester by reacting EMCC with the appropriate phenolic precursor.

Reaction Workflow: Rivastigmine Synthesis

The core of the synthesis is the O-carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.[11][12]

Caption: Key reaction in the synthesis of Rivastigmine from EMCC.

Experimental Protocol: Synthesis of Rivastigmine

This protocol is adapted from published synthesis routes.[11][12][13]

-

Setup: In a reaction vessel under an inert atmosphere, suspend or dissolve the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent), in a suitable solvent such as anhydrous acetonitrile or toluene.[11][13]

-

Reagent Addition: Add this compound (typically 1.2-1.6 equivalents).[11]

-

Base/Catalyst Introduction: Depending on the specific method, add a base or catalyst.

-

Reaction: Stir the mixture. For base-mediated reactions, allow it to warm to room temperature and stir for 24 hours.[11] For catalyzed reactions, heat to reflux for several hours.[12][13]

-

Monitoring: Track the reaction's completion using HPLC.[11]

-

Workup and Isolation:

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate.

-

Perform an aqueous workup, often involving pH adjustment and extraction with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

-

-

Purification/Salt Formation: The resulting crude Rivastigmine base can be further purified via chromatography or converted directly to a pharmaceutically acceptable salt, such as the tartrate salt, through reaction with the appropriate acid.[11]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of EMCC necessitates stringent safety protocols. A self-validating system of handling ensures that risks are inherently minimized.

Hazard Profile

EMCC is classified with several significant hazards:

-

H314 / H318: Causes severe skin burns and serious eye damage.[5][14]

-

H302: Harmful if swallowed.[5]

-

H317: May cause an allergic skin reaction.[5]

Mandatory Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[14]

-

Inert Conditions: Due to its high sensitivity to moisture, all handling and reactions should be conducted under an inert atmosphere (nitrogen or argon).[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2°C - 8°C).[4][8] The container should be blanketed with an inert gas.

-

Incompatibilities: Avoid contact with water, strong bases, and oxidizing agents, as these can cause vigorous or hazardous decomposition.[14]

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

This compound (CAS 42252-34-6) is far more than a simple intermediate; it is a precision tool for synthetic chemists. Its well-defined reactivity, centered on the electrophilic carbamoyl chloride group, provides a reliable and efficient method for introducing the N-ethyl-N-methylcarbamoyl moiety into target molecules. While its application in the synthesis of Rivastigmine is its most notable contribution to medicine, its utility extends to any synthetic program requiring the formation of a carbamate or urea linkage. Understanding its synthesis, handling its reactivity with respect, and adhering to strict safety protocols are the pillars upon which its successful application in research and drug development is built.

References

- 1. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 11. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tcichemicals.com [tcichemicals.com]

N-Ethyl-N-methylcarbamoyl chloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methylcarbamoyl Chloride

Abstract

This compound (EMCC) is a highly reactive carbamoyl chloride derivative that serves as a critical intermediate in medicinal chemistry and organic synthesis.[1] Its mechanism of action is fundamentally rooted in its potent electrophilicity, enabling it to act as an efficient carbamoylating agent. This guide elucidates the core chemical principles governing its reactivity, focusing on the mechanism of nucleophilic acyl substitution. We will explore its most significant biological application: the irreversible inhibition of acetylcholinesterase (AChE), a key therapeutic strategy in the management of Alzheimer's disease. This is exemplified by its role as a direct precursor to the carbamoyl moiety of the drug Rivastigmine.[2][3] The guide provides detailed reaction pathways, experimental protocols, and an analysis of the structure-activity relationships that dictate its biological efficacy, alongside a review of its toxicological profile and handling requirements.

Introduction to this compound (EMCC)

This compound, CAS 42252-34-6, is a disubstituted carbamoyl chloride, a class of organic compounds characterized by the R₂NC(O)Cl functional group.[2][4] These compounds are derivatives of carbamic acid and function as reactive acyl chlorides.[5] The significance of EMCC in drug development and fine chemical synthesis lies in its ability to efficiently introduce the N-ethyl-N-methylcarbamoyl group onto a target molecule, a process known as carbamoylation.[1] This moiety is a critical pharmacophore in several bioactive molecules, most notably the anti-Alzheimer's drug Rivastigmine.[2][6]

Chemical and Physical Properties

EMCC is a colorless to pale yellow liquid under standard conditions.[2][7] Its high reactivity is counterbalanced by a need for careful handling, as it is sensitive to moisture and corrosive.[5][8]

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [2][9] |

| Molecular Formula | C₄H₈ClNO | [2][9] |

| Molecular Weight | 121.56 g/mol | [2][9] |

| Appearance | Colorless to pale yellow liquid | [5][7][10] |

| Boiling Point | 165.1 °C at 760 mmHg; 89 °C at 40 mmHg | [2][7] |

| Density | ~1.101 g/cm³ | [2][8] |

| Flash Point | 53.7 °C | [2][3] |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles.[1][4] Moisture sensitive.[5][8] |

Core Chemical Reactivity

The chemical behavior of EMCC is dominated by the carbamoyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the chlorine atom and the nitrogen atom.[11] This electronic arrangement makes the carbonyl carbon an excellent target for nucleophilic attack, which is the cornerstone of its mechanism of action in synthetic chemistry.[5]

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which EMCC participates in chemical reactions is nucleophilic acyl substitution.[11] This process allows for the transfer of the N-ethyl-N-methylcarbamoyl group to a wide variety of nucleophilic substrates.

The Reaction Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., the hydroxyl group of an alcohol or the amino group of an amine) attacks the electrophilic carbonyl carbon of EMCC. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled. The result is the formation of a new carbamate (from an alcohol) or urea (from an amine) and hydrochloric acid.[1][4]

This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or sodium hydride) to neutralize the HCl byproduct, which drives the reaction to completion.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 42252-34-6 | FE23162 [biosynth.com]

- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 42252-34-6 | TCI Deutschland GmbH [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Ethyl-N-methylcarbamoyl chloride synthesis and discovery

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Synthesis, Discovery, and Applications

Abstract

This compound (CAS No. 42252-34-6) is a pivotal chemical intermediate, indispensable in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2][3] Its primary significance lies in its role as a key building block for Rivastigmine, a critical medication for managing Alzheimer's and Parkinson's diseases.[1][4] This guide provides a comprehensive technical overview of this compound, covering its historical context, detailed synthesis methodologies, chemical properties, and critical applications. It is designed for researchers, chemists, and professionals in drug development, offering field-proven insights and validated protocols to ensure both scientific integrity and operational safety.

Introduction and Historical Context

While the specific discovery of this compound is not widely documented in seminal publications, its development is intrinsically linked to the broader history of carbamoyl chlorides. These compounds rose to prominence as versatile reagents in organic synthesis, particularly following the industrial scaling of phosgene (COCl₂) production. The general synthesis of carbamoyl chlorides from secondary amines and phosgene has been a known chemical transformation for decades.[5][6] The specific synthesis of the N-ethyl-N-methyl variant was driven by the need for a precise chemical moiety in the development of targeted therapeutics and agrochemicals.[2][7] Its utility became particularly pronounced with the development of the anti-Alzheimer's drug Rivastigmine, where it serves as the immediate precursor to the essential carbamate functional group.[8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and effective application in synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [1][9] |

| Molecular Formula | C₄H₈ClNO | [1][4] |

| Molecular Weight | 121.56 g/mol | [1][9] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 165.1°C @ 760 mmHg | [1] |

| Density | 1.101 g/cm³ | [1] |

| Flash Point | 53.7°C | [1] |

| Refractive Index | 1.441 | [1] |

| Purity | ≥98% (typical commercial grade) | [1][10] |

| Storage | Store at 2-8°C in a cool, dry place under an inert atmosphere | [1] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several routes, each with distinct advantages regarding safety, yield, and scalability. The choice of method often depends on the available equipment, safety infrastructure, and desired purity of the final product.

Method 1: Direct Phosgenation (The Traditional Route)

The reaction of N-ethylmethylamine with phosgene gas is the most established industrial method.[11] Phosgene's high reactivity ensures a rapid and high-yielding conversion.[12] However, its extreme toxicity necessitates specialized handling infrastructure and stringent safety protocols.[13]

Causality and Experimental Choices: The reaction is a nucleophilic acyl substitution where the secondary amine attacks the highly electrophilic carbonyl carbon of phosgene. An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14][15] The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions.

Experimental Protocol: Direct Phosgenation

-

Setup: In a specialized, well-ventilated fume hood equipped for handling phosgene, a three-necked flask is fitted with a gas inlet tube, a mechanical stirrer, and a thermometer. The system must be completely dry.

-

Reagents: A solution of N-ethylmethylamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in an anhydrous, inert solvent (e.g., toluene or dichloromethane) is prepared in the flask.[16]

-

Reaction: The solution is cooled to 0-5°C using an ice bath.

-

Phosgene Addition: Phosgene gas (approximately 1.0-1.2 equivalents) is bubbled through the cooled solution at a controlled rate, ensuring the temperature does not rise significantly.

-

Monitoring: The reaction is monitored for completion using an appropriate analytical technique (e.g., GC or TLC) to observe the disappearance of the starting amine.

-

Workup: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The mixture is then filtered to remove the triethylamine hydrochloride salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.

Method 2: Triphosgene - The Safer Solid Alternative

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more manageable substitute for gaseous phosgene.[16][17] It decomposes in situ to generate three equivalents of phosgene, allowing for precise stoichiometric control without the hazards of handling a toxic gas.

Causality and Experimental Choices: The mechanism mirrors that of direct phosgenation, with the key difference being the controlled, in-situ generation of the phosgene reactant. A patent for this process highlights the synergistic effect of using an inorganic base like sodium bicarbonate in a halogenated solvent like dichloromethane, which leads to high purity and yield.[13] This combination is effective because the solid base is non-nucleophilic and efficiently scavenges the generated HCl without interfering with the desired reaction.

Experimental Protocol: Synthesis via Triphosgene

-

Setup: An oven-dried, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with triphosgene (0.4 equivalents, providing 1.2 equivalents of phosgene) and anhydrous dichloromethane. The solution is cooled to 0°C.

-

Amine Addition: A solution of N-ethylmethylamine (1.0 equivalent) and an inorganic base such as sodium bicarbonate (1.2 equivalents) in dichloromethane is added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5°C.[13][18]

-

Reaction: The mixture is stirred at 0-5°C for several hours and then allowed to warm to room temperature, stirring overnight or until completion is confirmed by GC analysis.

-

Workup: The reaction mixture is filtered to remove the inorganic salts.

-

Purification: The solvent is carefully evaporated from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford high-purity this compound.[18]

Method 3: Phosgene-Free "Green" Alternatives

Growing environmental and safety concerns have spurred research into phosgene-free synthetic routes. One such approach involves the use of dimethyl carbonate (DMC), a non-toxic and environmentally benign reagent.[16]

Causality and Experimental Choices: This method typically requires more forcing conditions, such as higher temperatures or the use of specific catalysts, due to the lower reactivity of DMC compared to phosgene.[16] The reaction proceeds through a different mechanism, often involving nucleophilic attack on one of the methyl groups or the carbonyl carbon of DMC, followed by subsequent transformations to yield the carbamoyl chloride. While safer, yields and purities can be more variable, often necessitating more rigorous purification.[16][19]

Comparative Summary of Synthesis Methods

| Method | Phosgenating Agent | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Direct Phosgenation | Phosgene (COCl₂) | 85-95% | >98% | High reactivity, cost-effective for large scale | Extremely toxic gas, requires specialized infrastructure[16] |

| Triphosgene | Triphosgene (BTC) | 70-90% | >98% | Solid, much safer to handle, precise stoichiometry | More expensive than phosgene, can be slower[13][16] |

| Phosgene-Free | Dimethyl Carbonate (DMC) | Moderate | Variable | "Green" and safe reagent, avoids toxic compounds | Lower reactivity, may require harsher conditions or catalysts[16] |

Caption: General workflow for the synthesis of this compound.

Key Applications in Industry

The utility of this compound stems from the reactivity of its acyl chloride group, making it an excellent electrophile for introducing the N-ethyl-N-methylcarbamoyl moiety.

Pharmaceutical Synthesis: The Rivastigmine Case

The most prominent application is in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases.[1] In the final key step of the synthesis, this compound reacts with (S)-3-(1-(dimethylamino)ethyl)phenol in the presence of a base.[8]

Caption: Key reaction in the synthesis of the drug Rivastigmine.

Protocol: Synthesis of Rivastigmine (Key Step)

-

Reagents: (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.) is suspended in a suitable solvent like acetonitrile.[8]

-

Addition: this compound (1.2-1.6 equiv.) is added to the suspension.

-

Cooling: The reaction mixture is cooled to 0°C.

-

Base: A base, such as sodium hydroxide (1.2 equiv.), is added to the cooled solution to facilitate the reaction and neutralize the HCl byproduct.[8]

-

Reaction: The mixture is stirred until completion, forming the carbamate ester linkage characteristic of Rivastigmine.

Agrochemical Synthesis

The carbamate structure is a common feature in many pesticides. This compound and its analogues are used to synthesize a range of agrochemicals, including insecticides and herbicides.[2][7] The reaction mechanism involves the nucleophilic attack of an alcohol or thiol on the carbamoyl chloride to form carbamate or thiocarbamate linkages, which are the core structural motifs of many pesticides.[7]

Analytical Quality Control

Ensuring the purity of this compound is critical, as impurities can lead to unwanted side products in subsequent reactions. Standard quality control involves a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): As the primary method for purity assessment, GC can effectively separate the volatile product from starting materials and byproducts, allowing for quantification. A purity of >98% is a common specification.[20]

-

Spectroscopy (NMR, FT-IR): Structural confirmation is achieved using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods verify the correct molecular structure and the absence of significant impurities.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight and fragmentation pattern of the compound.[21]

Safety, Handling, and Storage

This compound is a hazardous and reactive chemical that demands stringent safety protocols.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[20][22] It is also harmful if swallowed or inhaled and may be corrosive to metals.[9][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and protective clothing when handling this substance.[22][24]

-

Handling: All operations should be conducted in a well-ventilated chemical fume hood.[23] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[20] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][24]

-

Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.[23]

Conclusion

This compound, while a challenging reagent due to its reactivity and the hazardous nature of its precursors, remains a cornerstone intermediate in modern chemical manufacturing. Its synthesis, particularly via the safer triphosgene route, represents a balance of efficiency, safety, and cost. For researchers and drug development professionals, a deep, mechanistic understanding of its synthesis and reactivity is essential for leveraging its full potential in creating life-saving pharmaceuticals and other critical chemical products. Adherence to rigorous safety protocols is not merely a recommendation but a requirement for the responsible use of this powerful synthetic tool.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. molkem.com [molkem.com]

- 5. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 6. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Phosgene and Substitutes [sigmaaldrich.com]

- 13. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 14. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. ionike.com [ionike.com]

- 20. This compound | 42252-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. 42252-34-6|this compound|BLD Pharm [bldpharm.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. nj.gov [nj.gov]

N-Ethyl-N-methylcarbamoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

N-Ethyl-N-methylcarbamoyl chloride, a reactive acyl chloride derivative, serves as a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility lies in the electrophilic nature of its carbonyl carbon, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety onto a diverse range of nucleophilic substrates, including alcohols, amines, and thiols. This guide provides an in-depth exploration of the physical and chemical properties of this compound, its reactivity profile, and practical, field-proven insights into its application, particularly in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its safe and effective handling and deployment in synthetic protocols. These properties dictate the optimal reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [1][2] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Boiling Point | 165.1 °C at 760 mmHg; 89 °C at 40 mmHg | [2][4] |

| Density | 1.101 g/cm³ | [2][6] |

| Flash Point | 53.7 °C | [2][6] |

| Solubility | Soluble in Chloroform (sparingly), Ethyl Acetate (slightly) | [4] |

| Stability | Moisture sensitive, hygroscopic | [4] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is fundamentally rooted in its reactivity as an acylating agent. The electron-withdrawing effects of the chlorine and nitrogen atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The predominant reaction mechanism for this compound is nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

References

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Synthesis

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a reactive acyl chloride derivative that serves as a pivotal building block in organic and medicinal chemistry.[1][2] Its significance lies in its ability to efficiently introduce the N-ethyl-N-methylcarbamoyl moiety onto various nucleophiles, a key structural feature in numerous pharmaceuticals and agrochemicals.[3][4] The high electrophilicity of its carbonyl carbon, driven by the inductive effects of both the chlorine and nitrogen atoms, makes it a prime substrate for nucleophilic acyl substitution reactions.[3][5] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, reaction mechanisms, and key applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names

Precise identification of chemical reagents is paramount for scientific accuracy and safety. This compound is known by a variety of names in literature and commercial listings.

Systematic and Common Names:

Identification Numbers:

-

CAS Number: 42252-34-6[6]

-

EC Number: 479-390-3, 610-003-4[6]

-

PubChem CID: 11240471[6]

-

MDL Number: MFCD08061404[8]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [6] |

| Molecular Weight | 121.57 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [2][9] |

| Boiling Point | 89 °C @ 40 mmHg; 165.1 °C @ 760 mmHg | [7][8] |

| Density | 1.101 g/cm³ | [8] |

| Refractive Index | ~1.441 - 1.450 | [7] |

| Flash Point | 53.7 °C | [8] |

| Solubility | Soluble in nonpolar organic solvents. Reacts with water. | [9][10] |

| Stability | Moisture-sensitive; Hygroscopic. Decomposes in contact with water. | [7][9] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound primarily involves the reaction of N-ethylmethylamine with phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene are now commonly employed.[9][11]

Modern Synthetic Approach: The Triphosgene Method

The use of solid, crystalline triphosgene significantly enhances the safety and handling aspects of the synthesis. The reaction proceeds by adding a solution of N-ethylmethylamine to a slurry of triphosgene and an inorganic base, such as sodium bicarbonate, in a halogenated organic solvent like dichloromethane.[11]

Reaction Scheme: 3 (CH₃)(C₂H₅)NH + (Cl₃CO)₂CO → 3 (CH₃)(C₂H₅)NCOCl + 2 CO₂ + other byproducts

The inorganic base is crucial for neutralizing the hydrogen chloride generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt.[11] This method is reported to produce the desired carbamoyl chloride in high purity and yield (consistently greater than 98%).[11]

Caption: Workflow for the synthesis of EMCC using triphosgene.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound is centered on the electrophilic nature of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution, typically via a two-step addition-elimination mechanism when reacting with strong nucleophiles like amines and alcohols.[3][5]

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol's oxygen or an amine's nitrogen) attacks the electron-deficient carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.[3]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.[3]

In solvolysis reactions with polar, less nucleophilic solvents, the mechanism can shift towards a unimolecular, SN1-like pathway involving the rate-determining formation of a resonance-stabilized carbamoyl cation.[12]

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of this compound is generally higher than analogous carbamates but less than that of typical acyl chlorides like acetyl chloride, owing to the electron-donating effect of the nitrogen atom which slightly reduces the electrophilicity of the carbonyl carbon.[10] Reactions with amines to form ureas are typically rapid and exothermic, while reactions with alcohols to form carbamates are generally slower and may require heating or the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]

Key Applications in Pharmaceutical and Agrochemical Synthesis

Pharmaceutical Intermediate: The Synthesis of Rivastigmine

The most prominent application of this compound is as a key intermediate in the synthesis of Rivastigmine, a carbamate-based cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[13][14][15]

The synthesis involves the O-carbamoylation of the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol. This reaction is a classic example of nucleophilic acyl substitution where the phenoxide, generated in situ by a base, acts as the nucleophile.

Reaction Scheme: (S)-3-(1-(dimethylamino)ethyl)phenol + (CH₃)(C₂H₅)NCOCl --(Base)--> Rivastigmine

Various bases and solvent systems have been employed for this conversion, including sodium hydroxide in acetonitrile or pyridine and tetrabutylammonium bromide in methyl isobutyl ketone.[15] More recently, Lewis acids such as zinc chloride have been shown to effectively catalyze the reaction between carbamoyl chlorides and alcohols, providing a high-yield pathway to carbamates like Rivastigmine.[1][14]

Agrochemical Synthesis

Carbamoyl chlorides are fundamental building blocks for a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[16][17] The N-ethyl-N-methylcarbamoyl moiety is incorporated into molecules to confer specific biological activities.

-

Herbicides: Analogues of this compound are used to synthesize urea-based herbicides. The reaction of a carbamoyl chloride with a substituted aniline forms the core urea structure responsible for the herbicidal action.[18]

-

Insecticides: Carbamate insecticides, such as Carbofuran, function by inhibiting acetylcholinesterase in insects. While Carbofuran itself is a methylcarbamate, the synthesis follows the same principle: the reaction of a carbamoyl chloride with a phenolic precursor.[16]

-

Fungicides: Thiocarbamates, synthesized from the reaction of carbamoyl chlorides with thiols, are an important class of fungicides.[5]

Experimental Protocol: Synthesis of Rivastigmine

The following is a representative, detailed protocol for the synthesis of Rivastigmine, compiled from established literature procedures.[13][14][15] This protocol is intended for educational and informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

Materials and Equipment:

-

(S)-3-(1-(dimethylamino)ethyl)phenol

-

This compound

-

Anhydrous Toluene

-

Zinc Chloride (ZnCl₂)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (approx. 3-4 mL per gram of the phenol).

-

Catalyst and Reagent Addition: To the solvent, add zinc chloride (0.5 equivalents relative to the phenol) and this compound (1.0 equivalent). Stir the mixture at room temperature for 10 minutes.

-

Nucleophile Addition: Add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent) to the stirred reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Rivastigmine via silica gel column chromatography, typically using a dichloromethane/methanol solvent system (e.g., 9:1 ratio), to yield the final product as an oil.[14]

Caption: Experimental workflow for the synthesis of Rivastigmine.

Spectroscopic Characterization Data

Characterization of the starting material and the resulting products is critical. The following are typical spectroscopic data for compounds related to the synthesis of Rivastigmine.

-

3-acetylphenyl ethyl(methyl)carbamate (A precursor to a Rivastigmine metabolite):

-

¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, 1H, J = 7.7 Hz), 7.69 (s, 1H), 7.45 (t, 1H, J = 7.9 Hz), 7.34 (d, 1H, J = 8.0 Hz), 3.45 (qd, 2H, J = 7.1 Hz, J = 18.5 Hz), 3.04 (d, 3H, J = 33.8 Hz), 2.60 (s, 3H), 1.23 (td, 3H, J = 7.1 Hz, J = 23.0 Hz).[14]

-

-

(S)-[3-(1-Dimethylamino)ethyl]phenyl)p-toluenesulfonate (A Rivastigmine intermediate):

-

¹³C NMR (CH₃OD): 21.67, 25.51, 50.72, 119.77; 120.60, 124.51, 128.52, 129.57, 129.71, 132.29, 145.39, 149.71, 149.88.[10]

-

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Harmful if Swallowed: May cause acute toxicity if ingested.[6]

-

Corrosive to Metals: May be corrosive to certain metals.[7][19]

-

Moisture Sensitive: Reacts with water, potentially liberating toxic gases (HCl).[7]

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety goggles and a face shield.

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[7][19]

-

Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon).[8]

Disposal:

-

Dispose of waste in accordance with all local, regional, and national regulations. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[19]

Conclusion

This compound is a valuable and versatile reagent with critical applications in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is governed by the principles of nucleophilic acyl substitution, allowing for the controlled formation of carbamate and urea linkages. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development. The synthesis of Rivastigmine stands as a testament to the importance of this compound in modern medicinal chemistry, highlighting the crucial role of carbamoyl chlorides in the creation of complex, life-saving molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. innospk.com [innospk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 42252-34-6 | FE23162 [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

- 11. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

electrophilicity of N-Ethyl-N-methylcarbamoyl chloride carbonyl group

An In-depth Technical Guide on the Electrophilicity of the N-Ethyl-N-methylcarbamoyl Chloride Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EMCC) is a vital intermediate in modern organic synthesis, particularly in the pharmaceutical industry. Its utility is fundamentally governed by the electrophilic character of its carbonyl carbon. This guide provides a comprehensive examination of the factors influencing this electrophilicity, the resultant reactivity with various nucleophiles, and the practical application of this chemistry. We will delve into the electronic and steric landscape of the molecule, explore mechanistic pathways, and provide actionable experimental protocols for its utilization and for the characterization of its reactivity. This document is intended to serve as a technical resource for researchers leveraging EMCC in the synthesis of complex molecules, such as the anti-Alzheimer's agent Rivastigmine.

Introduction: The Carbamoyl Chloride Functional Group

Carbamoyl chlorides are a class of organic compounds characterized by the -N(R')C(=O)Cl functional group. They are derivatives of carbamic acids and can be viewed as hybrids of acyl chlorides and amides. This unique structural arrangement imparts a finely tuned reactivity to the carbonyl carbon, making them valuable reagents for the introduction of carbamoyl moieties into a wide range of substrates.[1] The electrophilicity of the carbonyl carbon in carbamoyl chlorides is a key determinant of their synthetic utility.[2] this compound, an asymmetrically substituted carbamoyl chloride, presents a case study in how subtle variations in alkyl substituents on the nitrogen atom can modulate this reactivity.

Electronic and Steric Effects on the Carbonyl Electrophilicity of this compound

The reactivity of the carbonyl group in this compound is a consequence of a delicate interplay of several factors:

-

Inductive Effects: The highly electronegative chlorine and nitrogen atoms inductively withdraw electron density from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it susceptible to nucleophilic attack.[2]

-

Resonance Effects: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure that imparts some double-bond character to the C-N bond and reduces the positive charge on the carbonyl carbon. This resonance donation counteracts the inductive withdrawal, thus moderating the overall electrophilicity. The extent of this resonance stabilization is a critical factor in determining the reactivity of carbamoyl chlorides.

-

Steric Hindrance: The ethyl and methyl groups attached to the nitrogen atom create a degree of steric hindrance around the carbonyl carbon. While not excessively bulky, these groups can influence the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction compared to less substituted carbamoyl chlorides.

The balance of these electronic and steric factors places this compound in a useful reactivity window – sufficiently electrophilic to react with a broad range of nucleophiles, yet more stable and selective than more reactive acylating agents like phosgene.

Caption: Factors influencing the electrophilicity of the carbonyl carbon in this compound.

Reaction Mechanisms with Nucleophiles

This compound reacts with nucleophiles primarily through two mechanistic pathways, the prevalence of which is dictated by the nature of the nucleophile and the reaction conditions.[2]

-

Bimolecular Nucleophilic Acyl Substitution (Addition-Elimination): With strong, discrete nucleophiles such as amines, alcohols, and thiols, the reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group and the reformation of the carbonyl double bond.[3]

-

SN1-like Ionization Pathway: In solvolysis reactions, particularly with polar, non-nucleophilic solvents, the mechanism can shift towards a unimolecular, SN1-like pathway. This involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation, which is then rapidly trapped by the solvent.[3][4]

Caption: Dominant mechanistic pathways for the reaction of this compound.

Quantitative Assessment of Electrophilicity

While specific kinetic data for this compound is not extensively reported in the literature, its electrophilicity can be inferred and compared through various means.

Spectroscopic Analysis: 13C-NMR Spectroscopy

The chemical shift of the carbonyl carbon in the 13C-NMR spectrum is a sensitive probe of its electronic environment. A more downfield chemical shift generally correlates with a more electron-deficient, and therefore more electrophilic, carbonyl carbon. For acyl chlorides, the carbonyl carbon signal typically appears in the range of 160-185 ppm.[5][6] It is expected that the carbonyl carbon of this compound will resonate in this region. The electron-donating effect of the nitrogen atom likely shifts this value slightly upfield compared to a more reactive acyl chloride.

Comparative Reactivity Data

The reactivity of this compound can be benchmarked against other carbamoyl chlorides. For instance, in the zinc chloride-catalyzed synthesis of carbamates, the yields obtained with this compound are comparable to those with N,N-dimethylcarbamoyl chloride across a range of alcohol and phenol substrates, suggesting similar levels of reactivity under these conditions.[7][8]

| Carbamoyl Chloride | Alcohol/Phenol | Temperature (°C) | Time (h) | Yield (%) |

| N,N-Dimethylcarbamoyl chloride | Phenol | 110 | 10 | 85 |

| N,N-Dimethylcarbamoyl chloride | 4-Methoxyphenol | 110 | 11 | 87 |

| N-Ethyl,N-methylcarbamoyl chloride | Benzyl alcohol | 110 | 12 | 82 |

| N-Ethyl,N-methylcarbamoyl chloride | Cyclohexanol | 110 | 12 | 75 |

| Data adapted from Gayke, M. S., et al. ACS Omega 2022, 7, 36017–36027.[7] |

Application in Synthesis: The Case of Rivastigmine

A prominent application of this compound is in the synthesis of Rivastigmine, a carbamate inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease.[9][10] In this synthesis, this compound serves as the electrophile in a reaction with the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol to form the critical carbamate linkage.[7]

Caption: Synthesis of Rivastigmine using this compound.

Experimental Protocols

General Procedure for Carbamate Synthesis using this compound

This protocol is a generalized procedure for the synthesis of carbamates from alcohols or phenols.

Materials:

-

This compound

-

Alcohol or phenol substrate

-

Anhydrous aprotic solvent (e.g., acetonitrile, toluene)

-

Base (e.g., sodium hydroxide, potassium carbonate, pyridine)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol substrate (1.0 equiv.) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equiv.).

-

Cool the mixture to a suitable temperature (e.g., 0 °C to room temperature).

-

Slowly add this compound (1.0-1.2 equiv.) to the reaction mixture.

-

Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

Protocol for the Synthesis of Rivastigmine

This protocol is adapted from literature procedures for the synthesis of Rivastigmine.[7][11]

Materials:

-

(S)-3-(1-(dimethylamino)ethyl)phenol

-

This compound

-

Sodium hydroxide or Potassium carbonate

-

Acetonitrile

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Suspend (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.) in acetonitrile.

-

Add the base (e.g., sodium hydroxide, 1.2 equiv.).

-

Cool the reaction mixture to 0 °C.

-

Add this compound (1.2-1.6 equiv.) to the cooled solution.

-

Allow the mixture to gradually warm to room temperature and stir for approximately 24 hours.

-

Monitor the reaction for completion using HPLC.

-

Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate.

-

Adjust the pH of the concentrate to approximately 11 with an aqueous sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Concentrate the combined organic extracts to yield the crude Rivastigmine base, which can be further purified.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. Reactions should be conducted under anhydrous conditions to prevent hydrolysis, which can release hydrochloric acid.[12]

Conclusion

The electrophilicity of the carbonyl group in this compound is a finely tuned property arising from a balance of inductive, resonance, and steric effects. This controlled reactivity makes it an invaluable reagent in organic synthesis, enabling the efficient construction of carbamate and urea linkages in complex molecules of pharmaceutical and agrochemical importance. A thorough understanding of its reactivity and mechanistic behavior, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. patents.justia.com [patents.justia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Decomposition Pathways of N-Ethyl-N-methylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a crucial chemical intermediate, particularly in the synthesis of pharmaceuticals like the cholinesterase inhibitor Rivastigmine.[1][2] Its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation. A thorough understanding of its stability profile and decomposition pathways is paramount for ensuring the quality, safety, and efficacy of the final drug product, as well as for optimizing its handling, storage, and reaction conditions. This guide provides a comprehensive analysis of the stability of this compound, detailing its primary decomposition mechanisms, the influence of environmental factors, and robust analytical methodologies for its assessment.

Introduction: The Double-Edged Sword of Reactivity

This compound (C₄H₈ClNO) is a member of the carbamoyl chloride class of compounds, characterized by a highly electrophilic carbonyl carbon. This inherent reactivity is the cornerstone of its utility in organic synthesis, allowing for the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety into various molecules.[3] However, this reactivity also makes it prone to degradation by various pathways, primarily hydrolysis and thermolysis. The presence of impurities or degradation products can have significant consequences in pharmaceutical manufacturing, potentially leading to side reactions, reduced yields, and the formation of toxic byproducts. Therefore, a proactive and in-depth understanding of EMCC's stability is not merely an academic exercise but a critical component of process chemistry and drug development.

Core Concepts: Intrinsic Stability and General Reactivity

The stability of this compound is intrinsically linked to the chemical properties of the carbamoyl chloride functional group. The strong electron-withdrawing effects of both the chlorine and nitrogen atoms render the carbonyl carbon highly susceptible to nucleophilic attack. This dictates its primary mode of reaction and decomposition. While stable under anhydrous and controlled temperature conditions, its integrity is compromised by exposure to moisture, elevated temperatures, and certain chemical environments.[1]

Major Decomposition Pathways: A Mechanistic Exploration

The degradation of this compound can proceed through several pathways, with hydrolysis and thermal decomposition being the most significant.

Hydrolysis: The Ubiquitous Threat of Water

The most prevalent decomposition pathway for this compound is hydrolysis, which occurs upon exposure to water.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The initial product of hydrolysis is the unstable N-ethyl-N-methylcarbamic acid. This intermediate rapidly undergoes decarboxylation to yield N-ethyl-N-methylamine and carbon dioxide. The overall reaction also produces hydrochloric acid, which can further catalyze the degradation of other components in a reaction mixture.[4]

Diagram of the Hydrolysis Pathway of this compound

References

A Theoretical and Practical Guide to the Reactions of N-Ethyl-N-methylcarbamoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methylcarbamoyl chloride (EMCC), a key intermediate in modern organic synthesis, exhibits a versatile reactivity profile dominated by the electrophilic nature of its carbonyl carbon. This guide provides a comprehensive exploration of the theoretical underpinnings of EMCC's reactivity, juxtaposed with practical, field-proven applications. We will delve into the mechanistic dichotomy that governs its reactions—the unimolecular SN1-like pathway in solvolysis and the bimolecular addition-elimination route with potent nucleophiles. This document serves as a senior-level resource, bridging computational insights with actionable experimental protocols, particularly highlighting its pivotal role in the synthesis of the anti-Alzheimer's agent, Rivastigmine.

Introduction: The Molecular Architecture and Significance of this compound

This compound (CAS 42252-34-6) is a disubstituted carbamoyl chloride characterized by the presence of both an ethyl and a methyl group on the nitrogen atom.[1] This structural feature imparts a moderate degree of steric hindrance and specific electronic effects that fine-tune its reactivity. As an acyl chloride derivative, its chemistry is primarily dictated by the highly electrophilic carbonyl carbon, making it a potent carbamoylating agent.[1][2] Its most notable application is as a critical building block in the pharmaceutical industry for the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] Understanding the theoretical principles of its reactions is paramount for optimizing synthetic routes and ensuring high yields and purity of the final active pharmaceutical ingredient (API).

Theoretical Framework: A Dichotomy of Reaction Mechanisms

The reactivity of this compound, like other N,N-dialkylcarbamoyl chlorides, is not governed by a single, universal mechanism. Instead, the operative pathway is a function of the nucleophile's strength and the solvent's properties. Theoretical and mechanistic studies on analogous compounds provide a robust framework for understanding this behavior.[3]

The Unimolecular Pathway: SN1-like Solvolysis

In solvolytic reactions, where the solvent (e.g., water, alcohols) acts as the nucleophile, N,N-dialkylcarbamoyl chlorides typically proceed through a unimolecular, SN1-like mechanism.[3] This pathway involves a rate-determining ionization step to form a resonance-stabilized carbamoyl cation intermediate.

The stability of this cation is a key determinant of the reaction rate. The nitrogen atom's lone pair of electrons participates in resonance, delocalizing the positive charge and thus lowering the activation energy for its formation. Consistent with a unimolecular pathway, the rate of solvolysis for N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, indicating that the electron-donating effect of the additional alkyl group stabilizes the carbocation intermediate.[3]